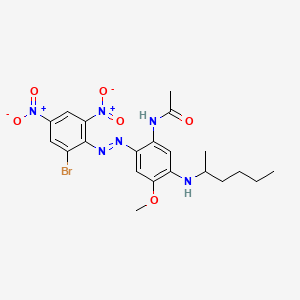
2-(1-Methylbutyl)-1,3-dithiolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylbutyl)-1,3-dithiolane is an organic compound that belongs to the class of dithiolanes These compounds are characterized by a five-membered ring containing two sulfur atoms and three carbon atoms The presence of a 1-methylbutyl group attached to the dithiolane ring makes this compound unique
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylbutyl)-1,3-dithiolane typically involves the reaction of 1-methylbutyl halides with 1,3-dithiolane precursors. One common method is the nucleophilic substitution reaction where 1-methylbutyl bromide reacts with 1,3-dithiolane in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the process is crucial for industrial applications, and methods such as distillation and crystallization are employed to purify the compound.
化学反応の分析
Types of Reactions
2-(1-Methylbutyl)-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithiolane ring to thiol groups using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted dithiolanes depending on the nucleophile used.
科学的研究の応用
2-(1-Methylbutyl)-1,3-dithiolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(1-Methylbutyl)-1,3-dithiolane involves its interaction with molecular targets such as enzymes and receptors. The dithiolane ring can undergo redox reactions, influencing the activity of redox-sensitive proteins. Additionally, the compound may interact with thiol groups in proteins, modulating their function and activity. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
Similar Compounds
2-Methyl-1-butanol: An alcohol with a similar 1-methylbutyl group but lacks the dithiolane ring.
Methyl tert-butyl ether: An ether with a tert-butyl group, used as a fuel additive.
1,3-Dithiolane: The parent compound without the 1-methylbutyl substitution.
Uniqueness
2-(1-Methylbutyl)-1,3-dithiolane is unique due to the presence of both the dithiolane ring and the 1-methylbutyl group
特性
CAS番号 |
83521-63-5 |
|---|---|
分子式 |
C8H16S2 |
分子量 |
176.3 g/mol |
IUPAC名 |
2-pentan-2-yl-1,3-dithiolane |
InChI |
InChI=1S/C8H16S2/c1-3-4-7(2)8-9-5-6-10-8/h7-8H,3-6H2,1-2H3 |
InChIキー |
LWDHANKUJOGFLC-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)C1SCCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride](/img/structure/B13775252.png)
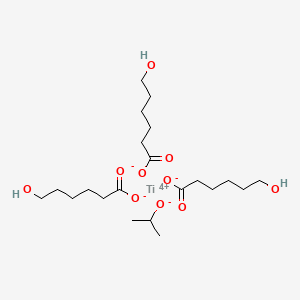

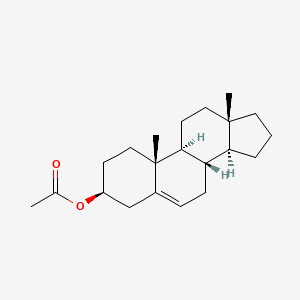
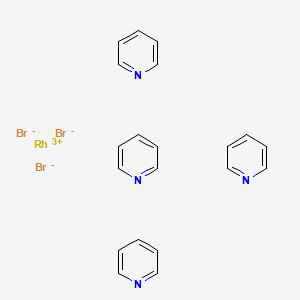

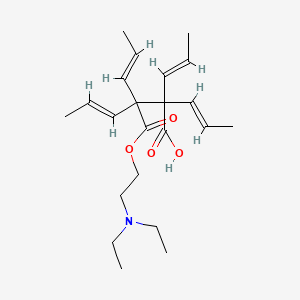
![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate](/img/structure/B13775295.png)
![Benzenesulfonic acid, 2-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-5-methyl-](/img/structure/B13775299.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride](/img/structure/B13775318.png)
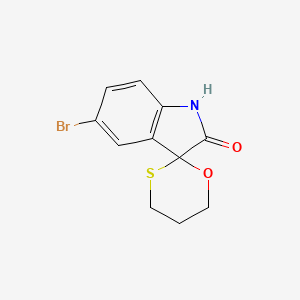

![2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13775337.png)
